N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine
Description
The compound tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a structurally complex molecule featuring:
- A tert-butyl ester group for enhanced lipophilicity and metabolic stability.
- A substituted oxolane (tetrahydrofuran) ring with dihydroxy and hydroxymethyl groups, likely contributing to hydrogen-bonding interactions.
- A pyrimidine-2,6-dione core with a methyl substituent, a motif common in nucleobase analogues and enzyme inhibitors.
- A (2-methylpropan-2-yl)oxycarbonylamino (Boc-protected amino) group, providing stability during synthesis and controlled deprotection in biological environments.
Properties
Molecular Formula |
C23H37N3O10 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C23H37N3O10/c1-22(2,3)35-15(28)8-12(24-20(32)36-23(4,5)6)9-26-19(31)13(10-25(7)21(26)33)18-17(30)16(29)14(11-27)34-18/h10,12,14,16-18,27,29-30H,8-9,11H2,1-7H3,(H,24,32)/t12-,14+,16+,17+,18-/m0/s1 |
InChI Key |
FCFCXLQCRXEWGE-GWDXOCJHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CN1C(=O)C(=CN(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CN1C(=O)C(=CN(C1=O)C)C2C(C(C(O2)CO)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves multiple steps, including the formation of the oxolane ring and the subsequent attachment of the pyrimidinyl and butanoate groups.
Key steps in the synthesis include:
Formation of the oxolane ring: This step typically involves the cyclization of a suitable precursor in the presence of acidic or basic catalysts.
Attachment of the pyrimidinyl group: This step often requires the use of condensation reactions to connect the pyrimidinyl ring to the oxolane ring.
Addition of the butanoate group: This step involves esterification or amide bond formation to attach the tert-butyl butanoate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors, temperature control, and the use of high-purity reagents. Purification steps such as recrystallization or chromatography are commonly employed to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: It can be reduced using agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to functional groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
This compound has several applications across different scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can serve as a probe or marker in biochemical studies, helping to elucidate the roles of various biomolecules in cellular processes.
Industry: Utilized in the formulation of specialty chemicals and in the manufacturing of advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate exerts its effects involves its interaction with molecular targets and pathways. This compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Core Modifications
Compound from :
(3R,2′R)-tert-Butyl 2-[3-(Boc)amino-2-oxopyrrolidin-1-yl]-3-methylbutanoate
- Key Differences: Replaces the pyrimidine-2,6-dione with a 2-oxopyrrolidinone ring. Lacks the dihydroxy oxolane moiety, instead incorporating a pyrrolidine-derived heterocycle.
- Absence of oxolane hydroxyl groups diminishes hydrogen-bonding capacity, which could lower target affinity in polar environments.
Compound from :
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...pyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)...propanenitrile
- Key Differences: Features a terpenoid-thioether-modified pyrimidinone linked to a tetrahydrofuran ring. Includes a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group, enhancing solubility in organic phases.
- Functional Implications :
Protecting Group Strategies
Compound from :
tert-butyl (3S)-4-[[3-(4-chlorobenzoyl)-4-methyl-5-(trideuteriomethyl)-2-thienyl]amino]-3-(Fmoc-amino)-4-oxo-butanoate
- Key Differences: Uses Fmoc (fluorenylmethoxycarbonyl) instead of Boc for amino protection. Incorporates a trideuteriomethyl group for isotopic labeling.
- Functional Implications: Fmoc’s base-labile nature makes it suitable for solid-phase peptide synthesis, whereas Boc’s acid lability aligns with solution-phase strategies .
Pharmacophore Diversity
Compound from :
tert-butyl(3R,4S,5S)-4-((S)-2-amino-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate
- Key Differences: Contains a branched amino acid side chain with methyl and methoxy substituents. Lacks heterocyclic motifs, focusing instead on peptidomimetic design.
- Functional Implications: The peptidomimetic structure may target proteases or transporters, contrasting with the pyrimidine dione’s likely role in nucleotide-binding enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
